

PF-04217903: A Preclinical Overview of a Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-04217903	
Cat. No.:	B1663016	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase.[1][2][3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the progression of numerous human cancers.[1][2][3][5] **PF-04217903** has demonstrated high selectivity, being over 1,000-fold more selective for c-Met than for a panel of more than 150 other kinases.[2][3][4][5] This high selectivity minimizes off-target effects, a desirable characteristic in targeted cancer therapy. Preclinical studies have shown that **PF-04217903** effectively inhibits c-Met phosphorylation and downstream signaling, leading to antitumor activity in both in vitro and in vivo models.[2][3][4][5] This document provides a comprehensive overview of the preclinical data for **PF-04217903**, including its in vitro and in vivo efficacy, and details of the experimental protocols used in these key studies.

Data Presentation In Vitro Activity of PF-04217903



Assay Type	Cell Line/Target	IC50 (nmol/L)	Reference
Biochemical Kinase Assay	c-Met Kinase	4.5 (Ki)	[4]
c-Met Phosphorylation	HUVEC	4.6	[2][4]
GTL-16	7.3 (mean across cell lines)	[5]	
NCI-H1993	7.3 (mean across cell lines)	[5]	
HT29	7.3 (mean across cell lines)	[5]	
mIMCD3 (murine)	6.9	[5]	_
MDCK (canine)	9.5	[5]	_
Cell Proliferation	GTL-16 (MET amplified)	12	[2]
NCI-H1993 (MET amplified)	30	[2]	
General Tumor Cell Lines	5-16	[4]	
Apoptosis Induction	GTL-16	31	[2]
HUVEC	7	[2]	
Cell Survival	HUVEC	12	[2]
Matrigel Invasion	HUVEC	27	[2]
NCI-H441	Not specified	[2]	

In Vivo Antitumor Efficacy of PF-04217903 in Xenograft Models

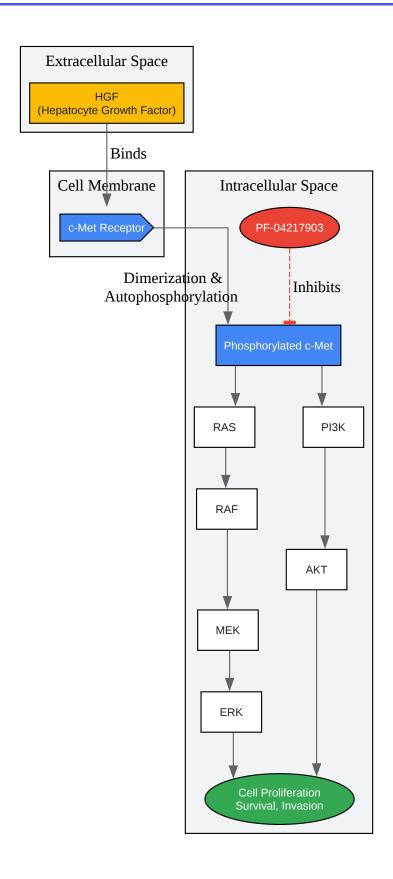


Tumor Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
U87MG (Glioblastoma)	10 mg/kg	68%	[2]
30 mg/kg	84%	[2]	
HT29 (Colon)	50 mg/kg/day	40%	[2]
HT29 (with RON shRNA)	50 mg/kg/day	77% (enhanced efficacy)	[2][3][5]
Colo205 (Colon)	Not specified	44%	[2]
MDA-MB-231 (Breast)	Not specified	43%	[2]
H292 (NSCLC)	Not specified	39%	[2]
GTL-16 (Gastric)	Dose-dependent	Strong correlation with c-Met phosphorylation inhibition	[2]

Signaling Pathway and Mechanism of Action

PF-04217903 exerts its antitumor effects by selectively binding to the ATP-binding site of the c-Met receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cancer cell proliferation, survival, and invasion.





Click to download full resolution via product page

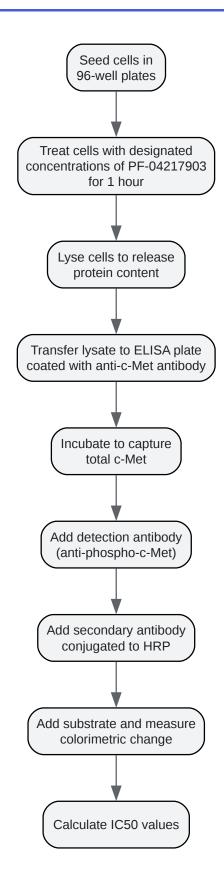
Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.



Experimental Protocols Cellular Kinase Phosphorylation ELISA Assay

This assay quantifies the inhibition of c-Met phosphorylation in cells treated with **PF-04217903**.





Click to download full resolution via product page

Caption: Workflow for the cellular kinase phosphorylation ELISA assay.



Methodology:

- Cell Seeding: Tumor cells (e.g., GTL-16, NCI-H1993, HT29) were seeded in 96-well plates and allowed to adhere overnight.[2][6][7]
- Compound Treatment: Cells were treated with various concentrations of **PF-04217903** for 1 hour.[2][6][7]
- Lysis: After treatment, the cells were lysed to release cellular proteins.
- ELISA: A capture ELISA was performed to determine the level of c-Met phosphorylation. The
 cell lysates were transferred to plates pre-coated with an antibody that captures total c-Met.
 A second antibody specific for the phosphorylated form of c-Met was then added, followed by
 a detection antibody. The signal, proportional to the amount of phosphorylated c-Met, was
 then measured.

Cell Proliferation/Survival Assays

These assays determine the effect of **PF-04217903** on the growth and viability of cancer cells.

Methodology:

- Cell Seeding: Cells were seeded at a low density in 96-well plates.[2][6][7]
- Compound Treatment: The cells were treated with designated concentrations of PF-04217903. For some cell lines, such as U87MG, SW620, and HT29, hepatocyte growth factor (HGF) was added to stimulate c-Met activity.[2][6][7]
- Incubation: The plates were incubated for 72 hours.[6][7]
- Viability Assessment: Cell viability was assessed using either an MTT or resazurin assay, which measure metabolic activity as an indicator of the number of living cells.[6][7]

Apoptosis Assay

This assay measures the induction of programmed cell death in response to **PF-04217903** treatment.



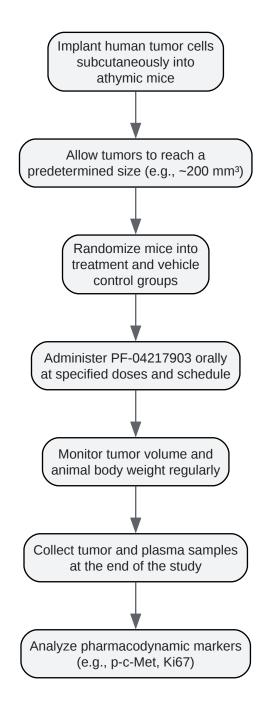
Methodology:

- Cell Treatment: GTL-16 cells were treated with PF-04217903 for 24 hours in growth media (RPMI + 10% FBS).[6][7]
- Apoptosis Detection: Cell apoptosis was detected using a single-stranded DNA (ssDNA)
 Apoptosis ELISA Kit. This assay quantifies the amount of ssDNA, a marker of apoptosis.[6]
 [7]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of PF-04217903 in a living organism.





Click to download full resolution via product page

Caption: General workflow for in vivo tumor xenograft studies.

Methodology:

 Tumor Implantation: Athymic mice were implanted with human tumor cells (e.g., GTL-16, U87MG, HT29).[2]



- Treatment: Once tumors reached a volume of approximately 200 mm³, mice were treated orally with PF-04217903 at various doses or with a vehicle control.[2][6]
- Efficacy Evaluation: Tumor volumes were measured throughout the study to determine the extent of tumor growth inhibition.[2]
- Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected to assess
 the inhibition of c-Met phosphorylation and downstream signaling, as well as effects on cell
 proliferation (Ki67 staining) and apoptosis (cleaved caspase-3).[2][8]

Conclusion

The preclinical data for **PF-04217903** strongly support its profile as a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates significant antitumor activity in a range of in vitro and in vivo cancer models, particularly those with MET amplification or an HGF/c-Met autocrine loop.[2][3][5] The clear correlation between c-Met inhibition and antitumor efficacy underscores the on-target activity of the compound.[2][3][4][5] Further investigations, including combination studies, may reveal additional therapeutic opportunities for **PF-04217903** in the treatment of c-Met-driven malignancies.[2][3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]



- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PF-04217903: A Preclinical Overview of a Selective c-Met Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663016#pf-04217903-preclinical-studies-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com